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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

Substituted nitrobenzoates, a class of organic compounds featuring a benzene ring adorned

with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in

medicinal chemistry. The potent electron-withdrawing nature of the nitro group dramatically

influences the molecule's electronic properties, paving the way for a diverse range of biological

activities.[1] This guide offers an in-depth technical comparison of the biological activities of

various substituted nitrobenzoates, supported by experimental data, detailed protocols, and

mechanistic insights to aid researchers and drug development professionals in this promising

field.

Antimicrobial Activity: A Tale of Two Fronts
Substituted nitrobenzoates have demonstrated considerable efficacy against a spectrum of

microbial pathogens, including bacteria and fungi.[1] Their primary mechanism of action is

believed to involve the intracellular bioreduction of the nitro group, a process that generates

toxic reactive nitrogen species capable of inflicting damage to crucial biomolecules like DNA.[1]
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These compounds have shown activity against both Gram-positive and Gram-negative

bacteria. A notable example is the evaluation of 2-chloro-5-nitrobenzoic acid derivatives against

a panel of bacterial strains.[2] Furthermore, a comprehensive study of 64 nitrobenzoate esters

and thioesters revealed potent activity against Mycobacterium tuberculosis, the causative

agent of tuberculosis.[3][4] The research highlighted that derivatives with an aromatic nitro

substitution were the most effective, with the 3,5-dinitro esters demonstrating the highest

potency.[3][4] Interestingly, this potent antitubercular activity was not linked to the compounds'

pKa values or their rates of hydrolysis, suggesting a specific mechanism of action mediated by

the nitro group.[3][4] Despite the general association of nitro-containing compounds with

toxicity, the most active antimycobacterial compounds in this study did not exhibit significant

cytotoxicity against human monocytic THP-1 cells.[1][3]

Comparative Antibacterial Activity of Selected Nitrobenzoates

Compound/De
rivative Class

Target
Organism

Activity Metric Result Reference

2-Chloro-5-

nitrobenzoic Acid

Derivative 1

S. aureus ATCC Zone of Inhibition

Potent activity,

superior to

parent acid

[2]

2-Chloro-5-

nitrobenzoic Acid

Derivative 1

E. coli ATCC Zone of Inhibition

Superior activity

at higher

concentrations

[2]

3,5-

Dinitrobenzoate

Esters

M. tuberculosis

H37Rv
MIC

Most active

series in a library

of 64 derivatives

[3][4]

4-Nitrobenzoate

Derivatives

M. tuberculosis

H37Rv
MIC

Higher activity

than non-nitro

analogs with

similar pKa

[3][4]

Antifungal Activity
The antifungal potential of substituted nitrobenzoates has also been explored. A study on a

series of 3-methyl-4-nitrobenzoate derivatives against various Candida species, which are
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common opportunistic fungal pathogens, provides quantitative insights.[5] The minimum

inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible

microbial growth, was determined for these compounds.

Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii

Compound MIC (µM) Reference

Methyl 3-methyl-4-

nitrobenzoate
39 [1]

Pentyl 3-methyl-4-

nitrobenzoate
31 [1]

In silico modeling from this study suggested that the most bioactive compound interacts with

the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[1]

Anticancer Activity: Targeting Cellular Machinery
Certain substituted nitrobenzoates have shown promise as anticancer agents. A novel

microtubule inhibitor, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester

(IMB5046), has demonstrated potent cytotoxicity against a range of tumor cell lines.[6] Notably,

IMB5046 was effective against several multidrug-resistant cell lines that are resistant to

conventional microtubule-binding agents like colchicine, vincristine, and paclitaxel.[6] This

suggests that IMB5046 may circumvent common mechanisms of drug resistance, as it was

found not to be a substrate for P-glycoprotein, a key drug efflux pump.[6] Mechanistically,

IMB5046 disrupts microtubule structures, inhibits tubulin polymerization by binding to the

colchicine pocket, induces G2/M phase cell cycle arrest, and triggers apoptosis.[6]

Cytotoxicity of IMB5046 against Various Tumor Cell Lines

Cell Line IC50 (µM) Reference

Multiple Tumor Cell Lines 0.037 - 0.426 [6]
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Enzymatic Inhibition: A Precise Molecular
Intervention
Beyond broad cytotoxic effects, some nitrobenzoates exhibit specific enzymatic inhibition. For

instance, 4-nitrobenzoate has been shown to competitively inhibit 4-

hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme involved in the biosynthesis of

coenzyme Q (Q).[7][8] This inhibition leads to a dose-dependent decrease in coenzyme Q

levels in mammalian cells.[7][8] Importantly, 4-nitrobenzoate did not interfere with mitochondrial

respiration or induce oxidative stress, making it a valuable tool for studying coenzyme Q

deficiency and supplementation.[7][8]

Structure-Activity Relationships: Decoding the
Molecular Blueprint
The biological activity of substituted nitrobenzoates is intricately linked to their chemical

structure. The position and nature of substituents on the benzene ring play a crucial role in

determining their potency and selectivity.

For antimycobacterial agents, the presence of a nitro group is a key determinant of activity, with

the 3,5-dinitro substitution pattern being particularly favorable.[3][4] In the case of antifungal 3-

methyl-4-nitrobenzoate derivatives, the length of the alkyl ester side chain significantly

influences their activity against Candida species.[9] For mutagenic aromatic nitro compounds,

hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO) are major

determinants of their activity.[10]

Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental

protocols are essential.

Determination of Minimum Inhibitory Concentration
(MIC) - Broth Microdilution Method
This method is a standard for determining the MIC of a compound against bacteria or fungi.[5]

Workflow for MIC Determination
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Preparation of Microbial Inoculum: Suspend microbial colonies in sterile saline to a turbidity

equivalent to a 0.5 McFarland standard. Further dilute this suspension in the appropriate

broth (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to achieve a final concentration

of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

Preparation of Compound Dilutions: Perform serial dilutions of the test compounds in the

broth within a 96-well microtiter plate to create a range of concentrations.

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include

a positive control (microbes with no compound) and a negative control (broth only).

Incubation: Incubate the plates at the optimal temperature for the microorganism (typically

37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

Data Analysis: The MIC is determined as the lowest concentration of the compound at which

there is no visible growth (turbidity).

Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a measure of cell viability and cytotoxicity.
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Caption: Proposed Mechanism of Action for Nitroaromatic Compounds.

This activation cascade generates highly reactive intermediates that can induce cellular

damage through various mechanisms, ultimately leading to cell death or inhibition of growth. [5]

Conclusion
Substituted nitrobenzoates represent a promising class of compounds with a broad spectrum of

biological activities. Their efficacy as antimicrobial and anticancer agents, coupled with their

potential for specific enzyme inhibition, makes them attractive candidates for further drug

development. The insights into their structure-activity relationships and mechanisms of action

provide a rational basis for the design of next-generation therapeutics with improved potency

and selectivity. The experimental protocols detailed in this guide serve as a foundation for the

standardized evaluation of these and other novel compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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